2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde
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Overview
Description
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a methoxy group, a piperazine ring, and a propoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-4-hydroxybenzaldehyde.
Alkylation: The hydroxyl group is alkylated with 3-chloropropylamine to introduce the propoxy linkage.
Piperazine Introduction: The resulting intermediate is then reacted with 4-methylpiperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid.
Reduction: 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
- 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Uniqueness
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and piperazine groups allows for diverse interactions and applications compared to similar compounds.
Properties
CAS No. |
919088-11-2 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C16H24N2O3/c1-17-7-9-18(10-8-17)6-3-11-21-15-5-4-14(13-19)16(12-15)20-2/h4-5,12-13H,3,6-11H2,1-2H3 |
InChI Key |
NMJOBCUEBLTBDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC(=C(C=C2)C=O)OC |
Origin of Product |
United States |
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